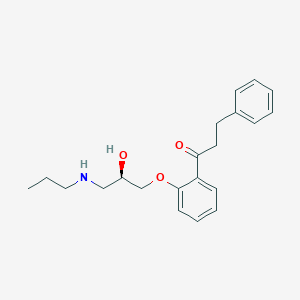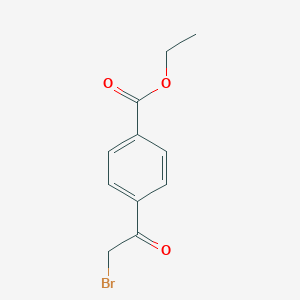
(R)-Propafenone
Overview
Description
(R)-Propafenone, also known as this compound, is a useful research compound. Its molecular formula is C21H27NO3 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Interactions : (R)-propafenone interacts with (S)-propafenone in human liver microsomes through cytochrome P450IID6-mediated 5-hydroxylation. Notably, (S)-propafenone inhibits this compound's 5-hydroxylation, highlighting the complex metabolic interactions of these enantiomers (Kroemer et al., 1991).
Pharmacologic and Electrophysiologic Effects : Research has demonstrated that (R)α and (S)α propafenone enantiomers exhibit different β2-blocking actions but have equal effects on sodium channel-dependent antiarrhythmic class 1 activity (Stoschitzky et al., 1990).
Bioequivalence and Tolerability : Studies have confirmed that propafenone is bioequivalent to Ritmonorm® formulation in terms of the rate and extent of absorption and is well tolerated in healthy subjects with intermediate/extensive metabolism (Severino et al., 2018).
Therapeutic Efficacy for Arrhythmias : Propafenone has been effective in suppressing ventricular arrhythmias and preventing recurrence during long-term therapy. This underscores its utility in managing cardiac arrhythmias (Porterfield & Porterfield, 1989).
Stereoselective Metabolism : Stereoselectivity in metabolism has been observed in rat hepatic microsomes, particularly favoring the R(-) isomer at low substrate concentrations of racemic propafenone (Zhou et al., 2001).
Effectiveness in Supraventricular Arrhythmias : Clinical studies have shown propafenone to be effective in managing supraventricular arrhythmias, including converting atrial fibrillation to normal sinus rhythm and decreasing recurrence of atrial fibrillation and paroxysmal supraventricular tachycardia (Grant, 1996).
Class 1C Antiarrhythmic Agent : Propafenone is identified as a class 1C antiarrhythmic agent that blocks fast inward sodium channels and has moderate β2-blocking effects (Hii et al., 1991).
FDA Approval for Ventricular Arrhythmias : The Food and Drug Administration has approved propafenone for the treatment of life-threatening ventricular arrhythmias, indicating its significant clinical relevance (Hernández et al., 1991).
Mechanism of Action
Target of Action
It is known that propafenone, a class 1c antiarrhythmic drug, primarily targets voltage-gated sodium channels, inhibiting the rapid influx of sodium ions and reducing the excitability of cardiac cells .
Mode of Action
The interaction of ®-Propafenone with its targets and the resulting changes are not directly available from the search results. Generally, Propafenone works by blocking sodium channels in the heart, slowing the rate at which electrical signals pass through the heart. This helps to restore irregular heart rhythms to a normal rhythm and prevents the rapid, uncontrolled heartbeat characteristic of certain types of arrhythmias .
Biochemical Pathways
As a sodium channel blocker, propafenone affects the action potential of cardiac cells, particularly during phase 0, where it slows the upstroke velocity, thereby affecting the entire cardiac conduction system .
Pharmacokinetics
Metabolism, often in the liver, could alter the drug’s activity and facilitate its excretion, usually via the kidneys .
Result of Action
This can help restore normal heart rhythm and prevent arrhythmias .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of ®-Propafenone. Factors such as temperature and pH could affect the drug’s stability and its interaction with its target sodium channels. Furthermore, individual patient factors, such as the presence of other diseases, age, sex, diet, and the use of other medications, can influence the drug’s pharmacokinetics and pharmacodynamics .
Properties
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-31-7 | |
| Record name | Propafenone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)



![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)



![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)
